molecular formula C21H15N3O5S3 B2717577 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate CAS No. 877642-49-4

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate

Cat. No.: B2717577
CAS No.: 877642-49-4
M. Wt: 485.55
InChI Key: SYYYBEZSEHDBSK-UHFFFAOYSA-N
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Description

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate is a multi-functional organic molecule that holds promise in various scientific research fields. Its complex structure comprises multiple functional groups that contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate generally begins with the formation of intermediate compounds. These intermediates undergo a series of reactions, including nucleophilic substitution, amidation, and cyclization, to form the target molecule.

  • Typical reaction conditions involve controlled temperatures, appropriate solvents such as dichloromethane or dimethyl sulfoxide, and the use of catalysts like triethylamine or N,N'-dicyclohexylcarbodiimide.

Industrial Production Methods:
  • In an industrial setting, the production of this compound would likely utilize automated synthesis equipment to ensure precise control of reaction parameters. Large-scale synthesis would focus on optimizing yield and purity through process engineering, including purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • This compound can undergo several types of reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:
  • Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions could involve sodium borohydride or lithium aluminum hydride.

  • Substitution reactions often employ halogenating agents like thionyl chloride or sulfuryl chloride.

Major Products:
  • The major products formed from these reactions can vary widely. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or secondary amines. Substitution reactions might generate a variety of functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. It can serve as a precursor for the synthesis of heterocyclic compounds and other bioactive molecules.

Biology:
  • In biological research, it may be investigated for its interactions with enzymes or receptors, exploring its potential as a lead compound in drug discovery.

Medicine:
  • This compound's potential therapeutic applications include anti-inflammatory, antimicrobial, or anticancer properties, although detailed studies are necessary to substantiate these claims.

Industry:
  • Industrial applications might include its use in materials science for the development of new polymers or as an additive in specialized coatings due to its robust structural properties.

Mechanism of Action

Molecular Targets and Pathways:

  • The mechanism of action for this compound largely depends on its chemical structure and the functional groups present. It could interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or covalent bonding.

  • Pathways involved might include enzymatic inhibition or activation, receptor binding, or modulation of signaling pathways at a cellular level.

Comparison with Similar Compounds

Similar Compounds:

  • Compounds such as 4-oxo-4H-pyran derivatives or thiadiazole-containing molecules share structural similarities. the combination of the thiophene, thiadiazole, and pyran moieties in 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate creates a unique profile that distinguishes it from other compounds.

Uniqueness:
  • The uniqueness of this compound lies in its multi-functional framework that combines different reactive sites, enabling diverse chemical reactions and biological interactions. This makes it a versatile candidate for various research applications.

Hope you find this deep dive into the world of this compound enlightening! Anything you'd like to explore further?

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5S3/c1-12-4-6-13(7-5-12)19(27)29-16-10-28-14(9-15(16)25)11-31-21-24-23-20(32-21)22-18(26)17-3-2-8-30-17/h2-10H,11H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYYBEZSEHDBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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